[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(2-Methoxyphenoxy)ethylamine hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2. It is known for its applications in various scientific fields, including organic synthesis and medicinal chemistry. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)ethylamine hydrochloride typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2-(2-Methoxyphenoxy)ethylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Methoxyphenoxy)ethylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The compound’s methoxy and amine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: Similar structure but lacks the methyl group on the amine.
Carvedilol: A pharmaceutical compound with a similar phenoxyethylamine structure but with additional functional groups.
Uniqueness:
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBHZFBZQODPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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